Cas no 2368849-95-8 (6-(Hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one)

6-(ヒドロキシメチル)-4-(トリフルオロメチル)イソインドリン-1-オンは、有機合成中間体として重要な化合物です。分子内にヒドロキシメチル基とトリフルオロメチル基を有するイソインドリン骨格を特徴とし、医薬品や農薬の開発において有用な構造ユニットを提供します。特に、トリフルオロメチル基の導入により、代謝安定性や脂溶性の向上が期待できる点が特長です。また、ヒドロキシメチル基はさらなる誘導体化が可能な官能基として機能します。この化合物は高純度で合成可能であり、精密有機合成における信頼性の高い構築ブロックとして利用されます。

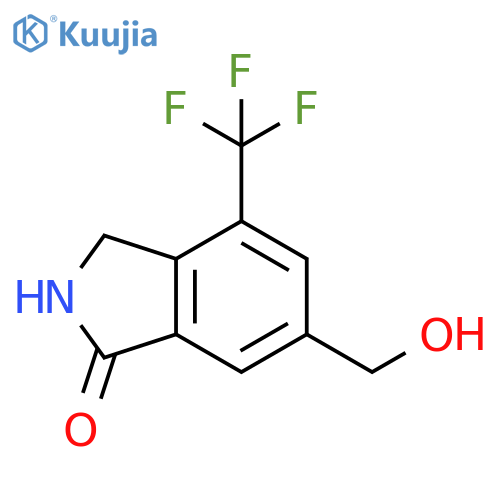

2368849-95-8 structure

商品名:6-(Hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one

6-(Hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one 化学的及び物理的性質

名前と識別子

-

- 1H-Isoindol-1-one, 2,3-dihydro-6-(hydroxymethyl)-4-(trifluoromethyl)-

- 6-(Hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one

- 2368849-95-8

- MCZFCYLYNAFIMI-UHFFFAOYSA-N

- SCHEMBL21200175

- G15565

- 6-(Hydroxymethyl)-4-(trifluoromethyl)-2,3-dihydroisoindol-1-one

-

- インチ: 1S/C10H8F3NO2/c11-10(12,13)8-2-5(4-15)1-6-7(8)3-14-9(6)16/h1-2,15H,3-4H2,(H,14,16)

- InChIKey: MCZFCYLYNAFIMI-UHFFFAOYSA-N

- ほほえんだ: C1(=O)C2=C(C(C(F)(F)F)=CC(CO)=C2)CN1

計算された属性

- せいみつぶんしりょう: 231.05071298g/mol

- どういたいしつりょう: 231.05071298g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 292

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 49.3Ų

じっけんとくせい

- 密度みつど: 1.459±0.06 g/cm3(Predicted)

- ふってん: 441.5±45.0 °C(Predicted)

- 酸性度係数(pKa): 13.46±0.20(Predicted)

6-(Hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR029IQZ-250mg |

6-(hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one |

2368849-95-8 | 98% | 250mg |

$135.00 | 2025-02-17 | |

| Aaron | AR029IQZ-100mg |

6-(hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one |

2368849-95-8 | 98% | 100mg |

$81.00 | 2025-02-17 | |

| Aaron | AR029IQZ-1g |

6-(hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one |

2368849-95-8 | 98% | 1g |

$324.00 | 2025-02-17 |

6-(Hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one 関連文献

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

5. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559

2368849-95-8 (6-(Hydroxymethyl)-4-(trifluoromethyl)isoindolin-1-one) 関連製品

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬